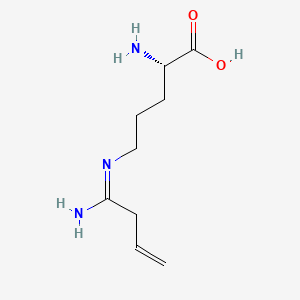

(2S)-2-amino-5-(1-aminobut-3-enylideneamino)pentanoic Acid

描述

(2S)-2-Amino-5-(1-aminobut-3-enylideneamino)pentanoic acid is a non-proteinogenic amino acid derivative featuring a conjugated enamine side chain (1-aminobut-3-enylideneamino group) attached to the ε-position of the pentanoic acid backbone. This compound may serve as a synthetic intermediate or a research tool for studying enzyme inhibition or signaling pathways.

属性

分子式 |

C9H17N3O2 |

|---|---|

分子量 |

199.25 g/mol |

IUPAC 名称 |

(2S)-2-amino-5-(1-aminobut-3-enylideneamino)pentanoic acid |

InChI |

InChI=1S/C9H17N3O2/c1-2-4-8(11)12-6-3-5-7(10)9(13)14/h2,7H,1,3-6,10H2,(H2,11,12)(H,13,14)/t7-/m0/s1 |

InChI 键 |

LMDRHVQXMBGSGU-ZETCQYMHSA-N |

手性 SMILES |

C=CCC(=NCCC[C@@H](C(=O)O)N)N |

规范 SMILES |

C=CCC(=NCCCC(C(=O)O)N)N |

同义词 |

L-VNIO N(5)-(1-imino-3-butenyl)ornithine vinyl-L-NIO |

产品来源 |

United States |

准备方法

化合物 2e 的合成涉及多个步骤,从关键中间体的制备开始。合成路线通常包括以下步骤:

中间体的形成: 第一步涉及合适的起始材料与试剂反应生成中间体化合物。

缩合反应: 中间体与另一种试剂发生缩合反应生成目标产物化合物 2e。

化学反应分析

化合物 2e 会发生各种化学反应,包括:

氧化: 化合物 2e 在特定条件下可被氧化形成氧化衍生物。

还原: 它也可以发生还原反应生成化合物的还原形式。

取代: 涉及化合物 2e 的取代反应会导致取代衍生物的形成。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂。 这些反应形成的主要产物取决于所用试剂和条件 .

科学研究应用

化合物 2e 有几个科学研究应用,包括:

化学: 它在各种化学反应中用作试剂,用于研究其反应性和性质。

生物学: 在生物学研究中,化合物 2e 用于研究其对酶和代谢途径的影响。

医药: 由于其对 DDAH1 的抑制作用,它具有潜在的治疗应用,DDAH1 参与调节体内一氧化氮水平。

作用机制

化合物 2e 的作用机制涉及其对酶二甲基精氨酸二甲基氨基水解酶 1 (DDAH1) 的抑制。通过抑制 DDAH1,化合物 2e 减少了不对称二甲基精氨酸 (ADMA) 的分解,ADMA 是一氧化氮合酶的内源性抑制剂。 这导致 ADMA 水平升高,一氧化氮生成减少,这可能产生各种生理效应 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The compound belongs to a class of modified amino acids with substituents at the ε-position of the pentanoic acid backbone. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Differences and Implications

In contrast, L-arginine’s guanidino group is highly basic, facilitating hydrogen bonding in enzyme active sites (e.g., NOS) . Phosphoarginine’s phosphorylated guanidino group enables high-energy phosphate transfer, critical in invertebrate metabolism .

Biological Activity: L-Citrulline and L-arginine are central to NO production, but substituent modifications alter their metabolic fates. For example, N-Methyl-L-arginine blocks NO synthesis by competing with L-arginine for NOS binding . A1P and related aminoimidazole derivatives inhibit arginase I, a therapeutic target in cancer and immune disorders .

Synthetic Utility: Compounds like (2S)-2-amino-5-[(tert-butoxycarbonyl)amino]pentanoic acid () are used as protected intermediates in peptide synthesis, highlighting the role of substituents in chemical stability .

Physicochemical Properties

- Polarity: The enamine group in the target compound may reduce polarity compared to L-arginine’s charged guanidino group, affecting membrane permeability.

- Acid-Base Behavior: L-Arginine’s guanidino group (pKa ~12.5) remains protonated at physiological pH, while the enamine substituent (pKa ~8–10) could exhibit pH-dependent reactivity.

生物活性

(2S)-2-amino-5-(1-aminobut-3-enylideneamino)pentanoic acid, commonly referred to as Vinyl-L-NIO, is a synthetic compound with significant biological activity, particularly as an inhibitor of the enzyme dimethylarginine dimethylaminohydrolase 1 (DDAH1). This article delves into its biological mechanisms, effects on nitric oxide production, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 199.25 g/mol

- CAS Number : 728944-69-2

- IUPAC Name : this compound

Vinyl-L-NIO primarily functions by inhibiting DDAH1, which is responsible for the degradation of asymmetric dimethylarginine (ADMA). Elevated levels of ADMA lead to reduced nitric oxide (NO) synthesis due to its role as an endogenous inhibitor of nitric oxide synthase (NOS). This inhibition can have various physiological implications, particularly in cardiovascular health and metabolic regulation.

Inhibition of Nitric Oxide Synthase

The inhibition of DDAH1 by Vinyl-L-NIO results in decreased NO production. This has been shown to affect vascular function and may contribute to conditions such as hypertension. The compound's ability to modulate NO levels is crucial for understanding its therapeutic potential.

Case Studies and Research Findings

- Study on Vascular Function :

-

Therapeutic Implications :

- Research indicates that Vinyl-L-NIO may have applications in treating conditions characterized by endothelial dysfunction, such as diabetes and cardiovascular diseases. Its selective inhibition of DDAH1 over NOS provides a unique advantage in targeting specific pathways without broadly affecting NO synthesis .

-

Comparative Studies :

- Comparative studies with other DDAH inhibitors have shown that Vinyl-L-NIO exhibits a more favorable profile in terms of selectivity and potency. For instance, it has been noted that while some inhibitors affect NOS activity, Vinyl-L-NIO primarily impacts DDAH1, making it a valuable tool for researchers studying NO-related pathways .

Data Table: Biological Activity Overview

常见问题

Basic: What are the common synthetic routes for (2S)-2-amino-5-(1-aminobut-3-enylideneamino)pentanoic Acid?

Methodological Answer:

The synthesis typically involves multi-step peptide coupling and guanidinylation reactions. For example, a similar compound (S)-2-amino-5-guanidinopentanoic acid hydrochloride is synthesized via carbodiimide-mediated coupling (e.g., DCC or EDC) to activate carboxyl groups, followed by guanidinylation using 1H-pyrazole-1-carboxamidine . Reaction conditions often include inert atmospheres (N₂ or Ar), low temperatures (0–4°C), and purification via reverse-phase HPLC or ion-exchange chromatography. Intermediate characterization by LC-MS and NMR is critical to confirm regioselectivity .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

Contradictions in NMR or mass spectra may arise from tautomerism (e.g., enamine-imine equilibrium) or solvent-dependent conformational changes. To address this:

- Perform 2D NMR (e.g., COSY, HSQC) to assign proton and carbon signals unambiguously .

- Compare experimental IR spectra with computational predictions (DFT calculations) to validate functional groups like the enamine moiety .

- Use X-ray crystallography for definitive stereochemical assignment, as seen in structurally related guanidine-containing amino acids .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

Storage at -20°C under anhydrous conditions is advised for long-term stability, as similar compounds (e.g., (S)-2-amino-5-guanidinopentanoic acid derivatives) show hygroscopicity and sensitivity to hydrolysis . For short-term use, lyophilized powders stored in vacuum-sealed vials at 4°C are acceptable. Avoid exposure to light or oxidizing agents, as the enamine group may undergo photooxidation .

Advanced: How can purification methods be optimized for high-purity (>98%) samples?

Methodological Answer:

- Chromatography: Use preparative HPLC with a C18 column and gradient elution (0.1% TFA in H₂O/acetonitrile) to resolve tautomeric byproducts .

- Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal lattice formation, minimizing amorphous impurities .

- Ion-Exchange Resins: Employ strong cation-exchange resins (e.g., SP Sephadex) to separate protonated guanidine groups from neutral impurities .

Basic: How can the stereochemistry of the compound be confirmed experimentally?

Methodological Answer:

- Chiral HPLC: Use a Chirobiotic T column with a mobile phase of methanol:acetic acid:triethylamine (100:0.1:0.1) to resolve enantiomers, comparing retention times with authentic standards .

- Optical Rotation: Measure specific rotation ([α]D) in polar solvents (e.g., water or methanol) and compare with literature values for (2S)-configured analogs .

Advanced: What strategies mitigate degradation during in vitro biological assays?

Methodological Answer:

- Buffer Optimization: Use phosphate-buffered saline (PBS, pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze hydrolysis of the enamine group .

- Protease Inhibition: Add 0.1 mM PMSF or protease inhibitor cocktails to prevent enzymatic cleavage in cell lysates .

- Short-Term Incubation: Conduct time-course studies to identify degradation thresholds (e.g., >90% stability within 6 hours at 37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。